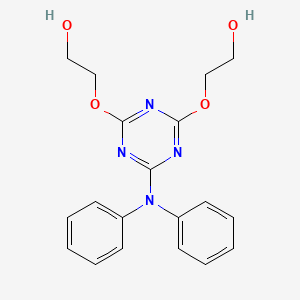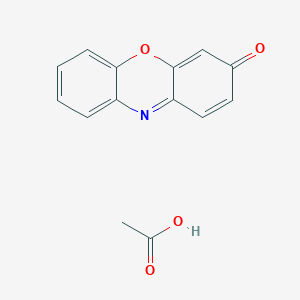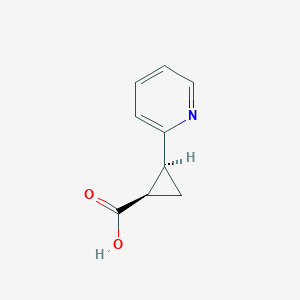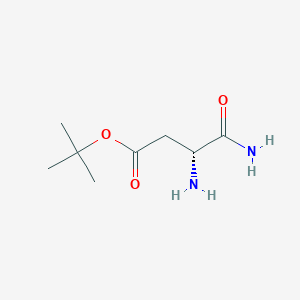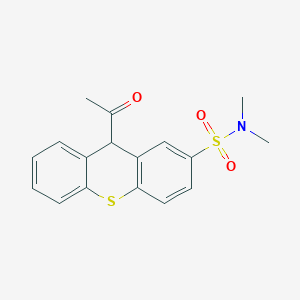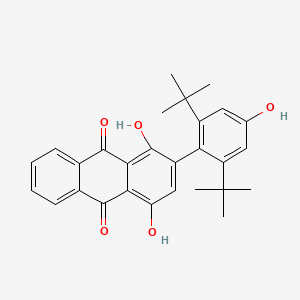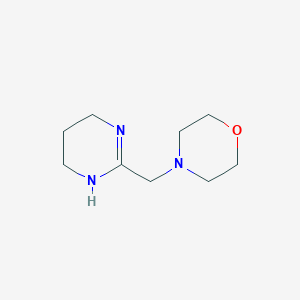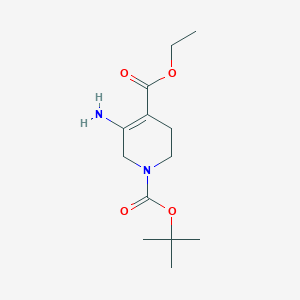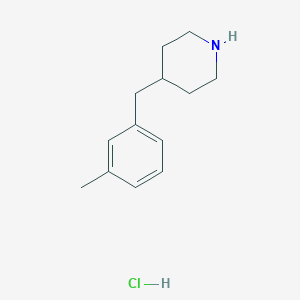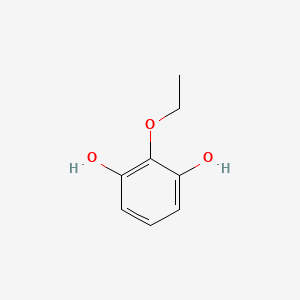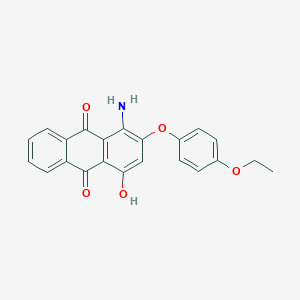
1-Amino-2-(4-ethoxyphenoxy)-4-hydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-(4-ethoxyphenoxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that combines anthracene, phenoxy, and amino groups
Méthodes De Préparation
The synthesis of 1-Amino-2-(4-ethoxyphenoxy)-4-hydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the anthracene core: This can be achieved through a Friedel-Crafts acylation reaction, where anthracene is acylated using an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the hydroxy group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the ethoxyphenoxy group: This step involves an etherification reaction, where the phenol derivative is reacted with an ethyl halide in the presence of a base.
Amination: The final step involves introducing the amino group through a nucleophilic substitution reaction, using an appropriate amine source.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-Amino-2-(4-ethoxyphenoxy)-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the anthracene core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The phenoxy group can undergo coupling reactions with various electrophiles, forming new C-C or C-N bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-2-(4-ethoxyphenoxy)-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism by which 1-Amino-2-(4-ethoxyphenoxy)-4-hydroxyanthracene-9,10-dione exerts its effects involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with target proteins, while the anthracene core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-Amino-2-(4-ethoxyphenoxy)-4-hydroxyanthracene-9,10-dione can be compared with other similar compounds, such as:
1-Amino-2-(4-methoxyphenoxy)-4-hydroxyanthracene-9,10-dione: This compound has a methoxy group instead of an ethoxy group, which can affect its solubility and reactivity.
1-Amino-2-(4-ethoxyphenoxy)-4-methoxyanthracene-9,10-dione: Here, the hydroxy group is replaced by a methoxy group, altering its hydrogen bonding capability.
1-Amino-2-(4-ethoxyphenoxy)-4-hydroxyphenanthrene-9,10-dione: This compound has a phenanthrene core instead of an anthracene core, which can influence its electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and the anthracene core, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
79609-45-3 |
|---|---|
Formule moléculaire |
C22H17NO5 |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
1-amino-2-(4-ethoxyphenoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H17NO5/c1-2-27-12-7-9-13(10-8-12)28-17-11-16(24)18-19(20(17)23)22(26)15-6-4-3-5-14(15)21(18)25/h3-11,24H,2,23H2,1H3 |
Clé InChI |
XVJPQODKKKVCKA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-(5-isopropoxy-2-methyl-4-(4-(spiro[cyclopropane-1,3'-indoline]-1'-yl)-5-(trifluoromethyl)pyrimidin-2-ylamino)phenyl)piperidine-1-carboxylate](/img/structure/B13149317.png)
![Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-)](/img/structure/B13149329.png)
